Methanone, (1-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-methylphenyl)-, hydrochloride
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Overview
Description
Methanone, (1-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-methylphenyl)-, hydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by the presence of a methanone group, a piperidinyl group, and a benzodioxin moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-methylphenyl)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The intermediate product is then reacted with a methanone derivative to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-methylphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methanone, (1-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-methylphenyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (1-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-methylphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine Derivatives: These compounds share a similar benzodioxin moiety and have been studied for their potential as antipsychotic agents.
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid: Another compound with a benzodioxin structure, used in various chemical reactions.
Uniqueness
Methanone, (1-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-4-piperidinyl)(4-methylphenyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
76362-18-0 |
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Molecular Formula |
C22H26ClNO3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-methylphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-16-6-8-17(9-7-16)22(24)18-10-12-23(13-11-18)14-19-15-25-20-4-2-3-5-21(20)26-19;/h2-9,18-19H,10-15H2,1H3;1H |
InChI Key |
NKLKOAUYGVGPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC3COC4=CC=CC=C4O3.Cl |
Origin of Product |
United States |
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